PtdIns-(3,4,5)-P3-biotin (sodium salt) is a biotinylated derivative of phosphatidylinositol 3,4,5-triphosphate, a crucial phospholipid involved in cellular signaling pathways. This compound serves as an affinity probe that allows for the detection and study of proteins that interact with inositol phospholipids, particularly those involved in signaling cascades such as phosphatidylinositol 3-kinase and phosphatase and tensin homolog. The compound is primarily utilized in research settings to elucidate the roles of specific proteins in cellular processes.
This compound falls under the category of biochemical probes and is classified as an affinity reagent. Its primary function is to facilitate the study of protein interactions with phosphoinositides, thereby aiding in the understanding of intracellular signaling mechanisms.
The synthesis of PtdIns-(3,4,5)-P3-biotin (sodium salt) generally involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the final product.
The molecular formula for PtdIns-(3,4,5)-P3-biotin (sodium salt) is , with a molecular weight of approximately 1155.8 g/mol. The structure consists of a hydrophobic lipid tail derived from phosphatidic acid linked to a polar head group containing the inositol ring and three phosphate groups along with a biotin moiety.
PtdIns-(3,4,5)-P3-biotin (sodium salt) participates in various biochemical reactions:
These reactions are essential for studying signal transduction pathways and can be analyzed using techniques such as Western blotting or mass spectrometry to identify binding partners and reaction products.
The mechanism of action for PtdIns-(3,4,5)-P3-biotin involves its interaction with specific proteins that contain pleckstrin homology domains or other lipid-binding domains. Upon binding to these proteins:
Studies have shown that PtdIns-(3,4,5)-P3 plays a pivotal role in various cellular processes including cell migration and proliferation .
PtdIns-(3,4,5)-P3-biotin (sodium salt) has several scientific applications:
Phosphatidylinositol-3,4,5-trisphosphate (PIP3) is a critical phospholipid second messenger governing fundamental cellular processes. Constituting less than 0.0001% of plasma membrane lipids under basal conditions, PIP3 levels surge 500-fold upon extracellular stimuli (e.g., insulin, growth factors) due to Class I phosphoinositide 3-kinase (PI3K)-mediated phosphorylation of PtdIns(4,5)P₂ [1] [4]. This spatial-temporal accumulation creates membrane docking sites for pleckstrin homology (PH) domain-containing proteins, including:
PIP3 signaling is tightly constrained by phosphatases like PTEN (3-phosphatase) and SHIP (5-phosphatase). Dysregulation of the PI3K/PTEN/PIP3 axis is implicated in cancer, diabetes, and immune disorders due to aberrant Akt activation and metabolic reprogramming [1] [7].
Table 1: Key Effector Proteins Recruited by PIP3
Effector Protein | PH Domain Affinity | Biological Function | Pathological Relevance |
---|---|---|---|
Akt/PKB | High (Kd ~5 nM) | Cell survival, glucose metabolism | Oncogenic transformation |
PDK1 | Moderate (Kd ~1 µM) | Akt phosphorylation | Metastasis promotion |
ARNO/GRP1 | High (Kd ~10 nM) | Rac/Rho GTPase activation | Cell invasion |
Btk | Moderate (Kd ~500 nM) | B-cell receptor signaling | Immunodeficiency |
Biotinylation converts PIP3 into a high-affinity capture reagent (PtdIns-(3,4,5)-P3-biotinamide, sodium salt; CAS 1415684-80-8) while preserving its head group interactions. This modification involves:
Compared to non-biotinylated PIP3, this probe exhibits:
Table 2: Biotinylation Strategies for Phosphoinositides
Method | Reaction Target | Advantages | Limitations |
---|---|---|---|
NHS-ester biotinylation | Primary amines (lysine) | Rapid, high efficiency | Non-site-specific |
Enzymatic (BirA ligase) | AviTag sequence | Residue-specific | Requires genetic fusion |
Sulfhydryl biotinylation | Cysteine thiols | Site-directed | Requires reducing environment |
Carbodiimide (EDC) | Carboxyl groups | Head-group specific | Low yield (~30%) |
The evolution of biotinylated PIP3 probes reflects advances in lipid biochemistry and proteomics:
Table 3: Applications of Biotinylated PIP3 in Key Studies
Study Type | Probe Used | Key Finding | Technical Advancement |
---|---|---|---|
Effector screening (2015) | PIP3-C8-biotin | Identified 40+ PH domain interactors | Tandem streptavidin-SP3 purification |
Pathogen mechanism (2022) | PIP3-biotinamide | SopB synthesizes PIP3 via phosphotransferase | Kinase-independent synthesis |
Plant immunity (2018) | Biotin-PIP3 analog | Mapped AvrPto-RIN4 immune complex | In planta BioID |
Current innovations focus on photoactivatable biotin-PIP3 derivatives for spatiotemporal control of labeling and CRISPR-engineered BirA cell lines for endogenous probing [5] [10]. These tools continue to elucidate PIP3 nanodomains in membrane dynamics and disease mechanisms.
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